

physical properties of 1,2-Dimethylcyclobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

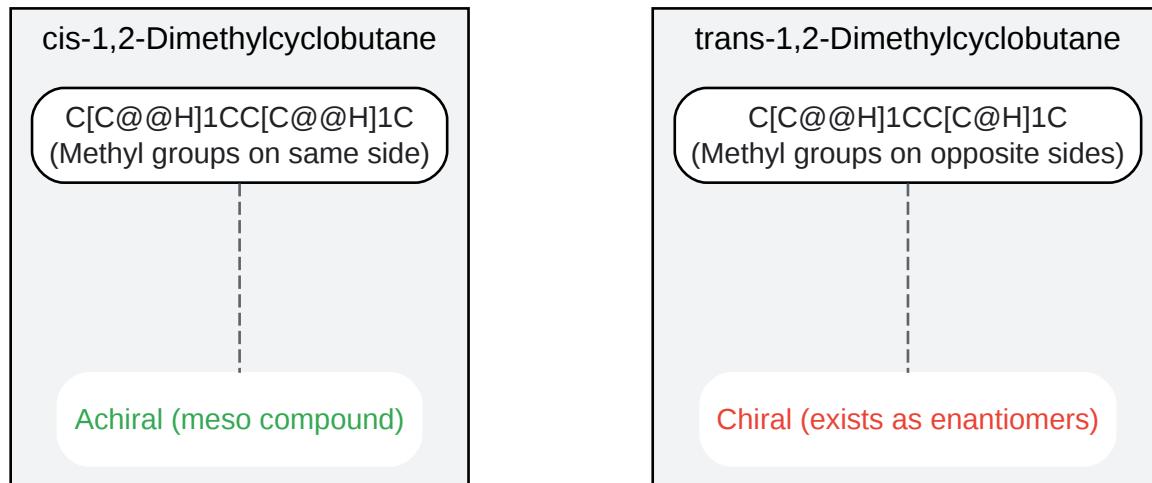
Compound Name: 1,2-Dimethylcyclobutane

Cat. No.: B12666129

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1,2-Dimethylcyclobutane**

For Researchers, Scientists, and Drug Development Professionals


This guide provides a comprehensive technical overview of the core physical properties of **1,2-dimethylcyclobutane**, with a specific focus on the distinct characteristics of its cis and trans stereoisomers. As a fundamental strained cyclic alkane, understanding the nuanced differences in its stereoisomers is critical for applications in stereoselective synthesis, mechanistic studies, and the development of novel molecular scaffolds.

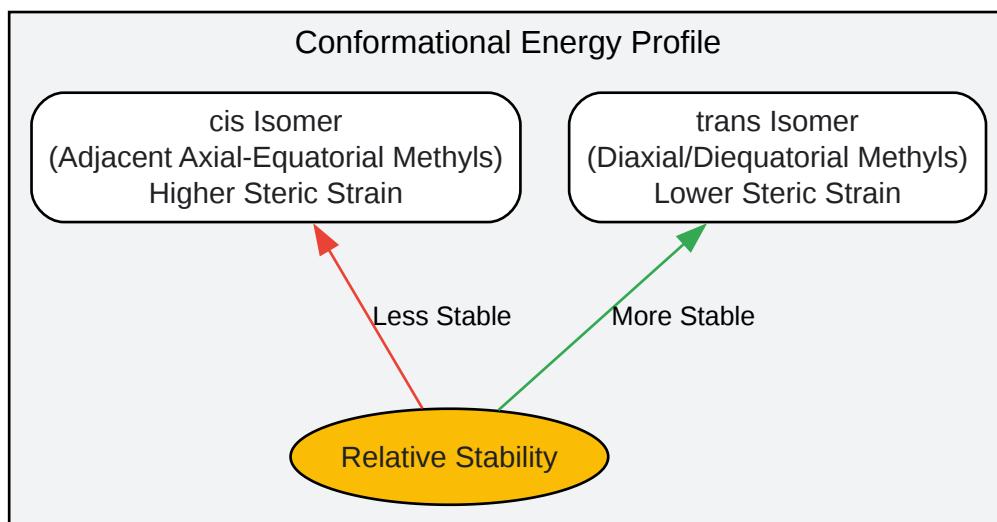
Molecular Structure and Stereoisomerism

1,2-Dimethylcyclobutane is a cycloalkane with the chemical formula C₆H₁₂.^[1] Its structure consists of a four-membered carbon ring, which imparts significant ring strain, and two methyl group substituents on adjacent carbon atoms. The spatial arrangement of these methyl groups gives rise to two distinct stereoisomers: **cis-1,2-dimethylcyclobutane** and **trans-1,2-dimethylcyclobutane**.^[2]

- **cis-1,2-Dimethylcyclobutane:** In this isomer, the two methyl groups are located on the same face of the cyclobutane ring.^[3] This arrangement results in a molecule that is achiral, as it possesses a plane of symmetry.
- **trans-1,2-Dimethylcyclobutane:** Here, the methyl groups are situated on opposite faces of the ring.^[4] This configuration lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of enantiomers, (1R,2R) and (1S,2S).^[5]

The stereochemical differences between these isomers are the primary determinant of their distinct physical and chemical properties.

[Click to download full resolution via product page](#)


Caption: Chemical structures of cis- and trans-**1,2-dimethylcyclobutane**.

Conformational Analysis and Ring Strain

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. This puckering results in two distinct substituent positions: axial and equatorial-like. The interplay between the puckered ring and the steric demands of the methyl groups governs the stability of the isomers.

In **cis-1,2-dimethylcyclobutane**, one methyl group must occupy an axial-like position while the other is equatorial-like. This leads to steric strain between the two adjacent, eclipsing methyl groups.

Conversely, the trans isomer can adopt a conformation where both methyl groups occupy equatorial-like positions, minimizing steric interactions. This difference in steric strain is a key reason why **trans-1,2-dimethylcyclobutane** is more stable than the cis isomer.^[6] This greater stability is reflected in its lower heat of formation.

[Click to download full resolution via product page](#)

Caption: Relative stability of **1,2-dimethylcyclobutane** isomers.

Tabulated Physical Properties

The differences in molecular symmetry, polarity, and intermolecular forces between the cis and trans isomers lead to measurable variations in their physical properties. The cis isomer, having a slightly higher net dipole moment, experiences stronger intermolecular dipole-dipole interactions, resulting in a higher boiling point.

Physical Property	cis-1,2-Dimethylcyclobutane	trans-1,2-Dimethylcyclobutane
Molecular Formula	C ₆ H ₁₂	C ₆ H ₁₂
Molar Mass (g/mol)	84.16[3]	84.16[4]
Boiling Point (°C)	68[7]	60[8]
Melting Point (°C)	-	-122.45[9]
Density (g/cm ³)	0.736[7]	0.713[8]
Refractive Index	1.404[7]	1.395[8]
CAS Number	15679-01-3[3]	15679-02-4[4]

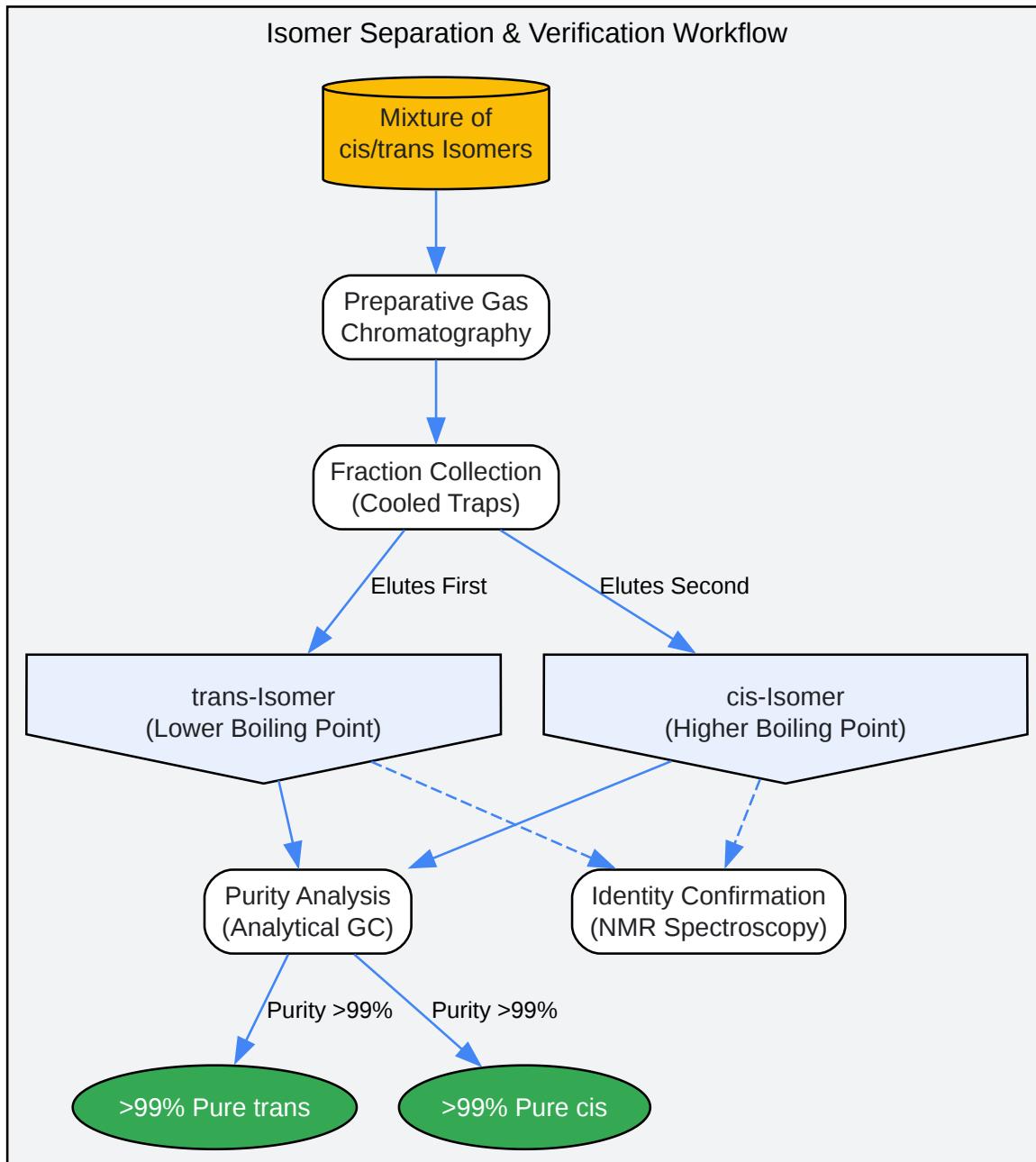
Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for distinguishing between the stereoisomers of **1,2-dimethylcyclobutane**.

- **¹H NMR Spectroscopy:** The chemical environment of the protons in each isomer is unique.
 - In the trans isomer, due to its C_2 symmetry, there are three distinct sets of proton signals.
 - The cis isomer, with its plane of symmetry, also exhibits a limited number of signals, but the chemical shifts and coupling constants will differ significantly from the trans isomer due to the different spatial relationships between protons. The diastereotopic nature of the methylene protons on the ring can lead to more complex splitting patterns.[10]
- **¹³C NMR Spectroscopy:** The number of unique carbon signals provides a clear indication of the molecule's symmetry.
 - For trans-**1,2-dimethylcyclobutane**, one would expect to see three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C1 and C2), and one for the two equivalent methylene carbons (C3 and C4).
 - The cis isomer will also show three signals due to its symmetry plane. However, the chemical shifts will differ from the trans isomer, particularly for the carbons bearing the methyl groups, due to steric compression effects.

Experimental Protocol: Isomer Separation by Preparative Gas Chromatography

The $\sim 8^\circ\text{C}$ difference in boiling points allows for the effective separation of a mixture of cis- and trans-**1,2-dimethylcyclobutane** using preparative gas chromatography (GC).


Objective: To separate a mixture of **1,2-dimethylcyclobutane** stereoisomers and collect each fraction with $>99\%$ purity.

Methodology:

- System Preparation:

- Instrument: A preparative gas chromatograph equipped with a thermal conductivity detector (TCD) and a fraction collector.
- Column Selection: A non-polar column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is chosen. Separation will be based primarily on the boiling points of the isomers. A longer column (e.g., 30-60 m) with a thick film (e.g., >1 μ m) will enhance resolution and loading capacity.
- Carrier Gas: Helium or hydrogen at a high, optimized flow rate.
- Method Development (Analytical Scale):
 - Inject a small amount of the isomer mixture onto an analytical GC with the same stationary phase to determine the retention times and optimize the temperature program.
 - A typical starting temperature program would be:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase at 5°C/min to 100°C.
 - The lower-boiling trans isomer will elute first, followed by the cis isomer.
- Preparative Separation:
 - Injection: Inject a larger volume (e.g., 10-100 μ L) of the mixture into the preparative GC using the optimized temperature program.
 - Fraction Collection: Set the fraction collector timing based on the retention times determined in the analytical run. The collector will automatically open and close valves to direct the column effluent to different collection traps as each isomer elutes. Traps are typically cooled with liquid nitrogen to efficiently condense the compounds.
- Purity Verification (Self-Validation):
 - Re-inject a small aliquot from each collected fraction into the analytical GC.

- Analyze the resulting chromatograms to confirm the purity of each isomer. The peak area percentage should be >99% for the target isomer in each fraction.
- Further confirmation of identity can be achieved by acquiring NMR spectra for each fraction and comparing them to literature data.

[Click to download full resolution via product page](#)

Caption: Workflow for separation and validation of **1,2-dimethylcyclobutane** isomers.

Conclusion

The stereoisomers of **1,2-dimethylcyclobutane**, despite sharing the same chemical formula and connectivity, exhibit distinct physical properties rooted in their three-dimensional structures. The trans isomer is the more stable conformation due to reduced steric strain, resulting in a lower boiling point, density, and refractive index compared to the cis isomer. These differences are critical for their identification, separation, and application in various fields of chemical research and development. A thorough understanding of these structure-property relationships is essential for any scientist working with these or analogous strained ring systems.

References

- Stenutz. (n.d.). **trans-1,2-dimethylcyclobutane**.
- SpectraBase. (n.d.). **trans-1,2-DIMETHYLCYCLOBUTANE**.
- Stenutz. (n.d.). **(1R,2S)-1,2-dimethylcyclobutane**.
- PubChem. (n.d.). **1,2-Dimethylcyclobutane**, trans-.
- PubChem. (n.d.). **1,2-Dimethylcyclobutane**, cis-.
- ChemBK. (2024, April 10). **trans-Dimethylcyclobutane-1,2-dicarboxylate**.
- PubChem. (n.d.). **cis-Dimethyl cyclobutane-1,2-dicarboxylate**.
- PubChem. (n.d.). **cis-1,2-Dimethylcyclobutane-1,2-diol**.
- Pearson+. (n.d.). **trans-1,2-Dimethylcyclobutane** is more stable than cis-1,2-dimethyl....
- NIST. (n.d.). **cyclobutane, 1,2-dimethyl-, trans-**.
- Cheméo. (n.d.). **Chemical Properties of cyclobutane, 1,2-dimethyl-, cis-** (CAS 15679-01-3).
- PubChem. (n.d.). **1,2-Dimethylcyclobutane**.
- Chemistry Stack Exchange. (2016, December 30). **Is trans-1,2-dimethylcyclobutane chiral?**
- YouTube. (2025, April 27). **[Chemistry] cis-1,2-Dimethylcyclobutane** is less stable than its trans isomer, but cis1,3-dimethylc.
- Reddit. (2017, November 25). **Finding unique H-1 NMR signals**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,2-Dimethylcyclobutane | C6H12 | CID 519161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2-Dimethylcyclobutane, cis- | C6H12 | CID 15921794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dimethylcyclobutane, trans- | C6H12 | CID 15921793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. (1R,2S)-1,2-dimethylcyclobutane [stenutz.eu]
- 8. trans-1,2-dimethylcyclobutane [stenutz.eu]
- 9. cyclobutane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 10. reddit.com [reddit.com]
- To cite this document: BenchChem. [physical properties of 1,2-Dimethylcyclobutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12666129#physical-properties-of-1-2-dimethylcyclobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com